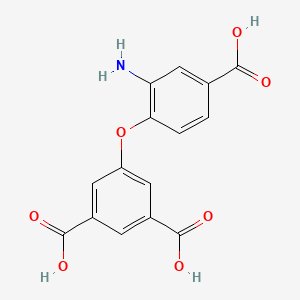

5-(2-Amino-4-carboxyphenoxy)isophthalic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(2-Amino-4-carboxyphenoxy)isophthalic acid is a chemical compound with the molecular formula C15H11NO7 and a molecular weight of 317.25 g/mol It is known for its unique structure, which includes an amino group, a carboxyl group, and a phenoxy group attached to an isophthalic acid backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Amino-4-carboxyphenoxy)isophthalic acid typically involves the reaction of 2-amino-4-carboxyphenol with isophthalic acid under specific conditions. One common method includes the use of a coupling agent to facilitate the formation of the phenoxy linkage between the two components. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

5-(2-Amino-4-carboxyphenoxy)isophthalic acid can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxyl group can be reduced to form alcohol derivatives.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxyl group may produce alcohol derivatives .

Applications De Recherche Scientifique

5-(2-Amino-4-carboxyphenoxy)isophthalic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential as a biochemical probe or ligand in various biological assays.

Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.

Mécanisme D'action

The mechanism of action of 5-(2-Amino-4-carboxyphenoxy)isophthalic acid involves its interaction with specific molecular targets and pathways. The amino and carboxyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The phenoxy group can participate in π-π interactions with aromatic residues in proteins, affecting their conformation and function .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(4-Carboxyphenoxy)isophthalic acid: Similar structure but with the carboxyl group in a different position.

5-(2-Carboxyphenoxy)isophthalic acid: Similar structure but with the carboxyl group in a different position.

5-(2,6-Diamino-4-carboxyphenoxy)isophthalic acid: Contains an additional amino group

Uniqueness

5-(2-Amino-4-carboxyphenoxy)isophthalic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Activité Biologique

5-(2-Amino-4-carboxyphenoxy)isophthalic acid (CAS No. 141111-57-1) is a compound with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes an isophthalic acid backbone substituted with an amino and carboxyphenoxy group. The molecular formula is C15H11NO7 with a molecular weight of approximately 305.25 g/mol. Its structure contributes to its solubility and reactivity in biological systems, making it a subject of interest in medicinal chemistry and materials science.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of diseases where oxidative damage plays a critical role.

- Metal Coordination : As a ligand, it can form metal-organic frameworks (MOFs) that enhance its stability and bioavailability. These frameworks can facilitate targeted drug delivery systems and improve therapeutic efficacy.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or metabolic disorders.

Antioxidant Properties

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of isophthalic acid, including this compound, showed strong radical scavenging activity. The compound was tested against various free radicals, showing effective inhibition comparable to established antioxidants like ascorbic acid .

Metal-Organic Frameworks

Research has highlighted the synthesis of MOFs using this compound as a ligand. These frameworks have been shown to possess unique properties such as enhanced gas adsorption capabilities and selective sensing abilities for pollutants and toxins . Table 1 summarizes some key findings related to the synthesis and applications of these MOFs.

| MOF Type | Metal Ion | Synthesis Method | Key Properties | Applications |

|---|---|---|---|---|

| MOF-1 | Cd(II) | Hydrothermal | High stability | Gas adsorption |

| MOF-2 | La(III) | Solvothermal | Luminescent | Sensing |

| MOF-3 | Zr(IV) | Solvothermal | Water-stable | Environmental monitoring |

Enzyme Inhibition Studies

In vitro studies have indicated that this compound may inhibit specific enzymes linked to cancer proliferation. For instance, it was shown to reduce the activity of certain kinases involved in cell signaling pathways critical for tumor growth . This suggests a potential role in cancer therapy, warranting further investigation through clinical trials.

Case Studies

- Cancer Therapeutics : A clinical trial explored the use of compounds derived from isophthalic acid in conjunction with traditional chemotherapy agents. Results indicated improved patient outcomes and reduced side effects when combined with standard treatments .

- Environmental Applications : Research on metal-organic frameworks incorporating this compound has led to advancements in environmental sensing technologies, particularly for detecting heavy metals and organic pollutants in water systems .

Propriétés

IUPAC Name |

5-(2-amino-4-carboxyphenoxy)benzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO7/c16-11-6-7(13(17)18)1-2-12(11)23-10-4-8(14(19)20)3-9(5-10)15(21)22/h1-6H,16H2,(H,17,18)(H,19,20)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXHMQKFNBAXTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N)OC2=CC(=CC(=C2)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743280 |

Source

|

| Record name | 5-(2-Amino-4-carboxyphenoxy)benzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141111-57-1 |

Source

|

| Record name | 5-(2-Amino-4-carboxyphenoxy)benzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.